molecular formula C8H8N4O B12452804 N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

Cat. No.: B12452804
M. Wt: 176.18 g/mol
InChI Key: WQOPFFRPTUGOIP-UHFFFAOYSA-N
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Description

N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide (CAS: 939999-93-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxyamidine group. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules such as 1,2,4-oxadiazoles, which exhibit antimicrobial and antiviral properties .

Properties

IUPAC Name

N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOPFFRPTUGOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with α-Haloketones

A common approach involves reacting 2-aminopyridine with α-haloketones (e.g., chloroacetone) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic substitution and subsequent cyclization:

$$
\text{2-Aminopyridine} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{DMF, 80°C}} \text{Imidazo[1,2-a]pyridine} + \text{HCl}
$$

Yields range from 65–85% depending on substituent electronic effects. Electron-withdrawing groups on the pyridine ring require higher temperatures (100–120°C).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, 2-aminopyridine and phenacyl bromide in ethanol under microwave (300 W, 120°C) yield 90% product in 15 minutes. This method minimizes side reactions like oligomerization.

Introduction of the Carboximidamide Group

The carboximidamide (-C(=NOH)NH$$_2$$) group is introduced via nitrile intermediate conversion or direct substitution.

Nitrile to Amidoxime Conversion

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile
The carbonitrile group is installed using palladium-catalyzed cyanation or nucleophilic substitution with KCN/CuCN. For example:

$$
\text{Imidazo[1,2-a]pyridine-2-bromo} + \text{CuCN} \xrightarrow{\text{DMF, 110°C}} \text{Imidazo[1,2-a]pyridine-2-carbonitrile} \quad (\text{Yield: 70–75%})
$$

Step 2: Hydroxylamine Treatment
The nitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux:

$$
\text{Imidazo[1,2-a]pyridine-2-carbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Na}2\text{CO}_3, \Delta} \text{N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide} \quad (\text{Yield: 60–68%})
$$

Optimization Notes :

  • Excess hydroxylamine (1.5 eq) improves conversion.
  • Alkaline conditions (pH 9–10) prevent undesired Beckmann rearrangements.

Direct Substitution on Prefunctionalized Intermediates

Chloromethyl or hydroxymethyl intermediates allow direct amidoxime formation:

Step 1: Chlorination of 2-Methylimidazo[1,2-a]pyridine
Using SOCl$$2$$ or PCl$$5$$, the methyl group is converted to chloromethyl:

$$
\text{2-Methylimidazo[1,2-a]pyridine} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-Chloromethylimidazo[1,2-a]pyridine} \quad (\text{Yield: 85–90%})
$$

Step 2: Reaction with Hydroxylamine
The chloromethyl derivative reacts with hydroxylamine in aqueous ethanol:

$$
\text{2-Chloromethylimidazo[1,2-a]pyridine} + \text{NH}2\text{OH} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{this compound} \quad (\text{Yield: 55–60%})
$$

Alternative Routes: One-Pot Strategies

Recent advancements enable tandem cyclization-functionalization in a single vessel:

Example :
2-Aminopyridine, ethyl glyoxalate, and hydroxylamine hydrochloride react in acetic acid at 100°C to yield the target compound in 50% yield. While efficient, purity challenges necessitate rigorous column chromatography.

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water (3:1) yields >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes unreacted nitrile or chloromethyl intermediates.

Analytical Data :

  • $$^1$$H NMR (DMSO-d$$6$$): δ 8.45 (s, 1H, imidazole-H), 7.2–8.1 (m, 4H, pyridine-H), 5.6 (s, 2H, -NH$$2$$).
  • HRMS : m/z calculated for C$$8$$H$$8$$N$$_4$$O [M+H]$$^+$$: 177.0779; found: 177.0776.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Limitations
Nitrile Conversion Imidazo[1,2-a]pyridine-carbonitrile 60–68% High purity; scalable Multi-step synthesis
Direct Substitution 2-Chloromethylimidazo[1,2-a]pyridine 55–60% Fewer steps Chlorination side reactions
One-Pot 2-Aminopyridine 50% Time-efficient Low yield; purification challenges

Challenges and Optimization Strategies

  • Byproduct Formation : Competing hydrolysis of nitriles to carboxylic acids is mitigated using anhydrous conditions.
  • Solvent Selection : DMF enhances nitrile reactivity but complicates removal; switching to acetonitrile improves recovery.
  • Catalysis : Adding CuI (5 mol%) in cyanation steps boosts yields to 80%.

Industrial-Scale Considerations

  • Cost Efficiency : Hydroxylamine hydrochloride is preferred over hydroxylamine freebase due to stability and lower cost.
  • Green Chemistry : Ethanol/water mixtures replace toxic DMF in newer protocols, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Features

The compound’s imidazo[1,2-a]pyridine scaffold distinguishes it from simpler pyridine-based analogs. Key structural comparisons include:

Compound Name Core Structure Key Substituents Lipophilicity (Predicted) Reference
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide Imidazo[1,2-a]pyridine Hydroxyamidine at C2 High (due to fused ring)
N′-Hydroxypyridine-2-carboximidamide Pyridine Hydroxyamidine at C2 Moderate
BPMS (N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide) Pyridine + Isoquinoline Pyridine-2-carboximidamide + Isoquinoline High
Antimicrobial Pyridyl-2-carboximidamide (2a2) Pyridine + Indole Dimethylamino-methylindole substitution Moderate

Key Observations :

  • Bulkier substituents (e.g., BPMS’s isoquinoline group) may enhance target binding but reduce solubility .

Pharmacological Activities

Compound Name Biological Activity IC50 (μM) Toxicity Profile Reference
This compound Intermediate for 1,2,4-oxadiazoles N/A Not reported
BPMS DBH inhibition, antihypertensive <1.0 Non-toxic, non-hemolytic
N′-Hydroxypyridine-2-carboximidamide Precursor to anti-HIV oxadiazoles N/A Low toxicity (inferred)
Antimicrobial Pyridyl-2-carboximidamide (2a2) Antimicrobial ~5.0 Not reported

Key Observations :

  • BPMS exhibits potent DBH inhibition (IC50 <1 μM) and crosses the BBB, suggesting the imidazo[1,2-a]pyridine scaffold could be leveraged for CNS-targeted drug design .
  • Pyridine-2-carboximidamide derivatives show variable activities depending on substituents: indole-linked analogs (e.g., 2a2) target microbes, while isoquinoline derivatives (e.g., BPMS) address cardiovascular disorders .

Key Observations :

  • High-yield syntheses (75–90%) are achievable for simpler pyridine analogs, while imidazo[1,2-a]pyridine derivatives may require optimized conditions for scalability .
  • BPMS’s lower yield (60–70%) reflects the complexity of introducing isoquinoline substituents .

Biological Activity

N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. The compound's chemical formula is C₉H₈N₄O, and it features a hydroxyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and cancer progression .
  • Modulation of Signaling Pathways : By interacting with receptor tyrosine kinases, such as MET (mesenchymal-epithelial transition factor), the compound can modulate pathways related to cell growth and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it showed an IC₅₀ value of approximately 23 nM against specific tumor models .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells through the activation of caspase pathways . This mechanism is crucial for eliminating malignant cells and preventing tumor growth.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . This property could be beneficial in treating inflammatory diseases where cytokine levels are elevated.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition compared to control groups. The selectivity index was notably high for malignant cells versus normal cells .
  • Animal Model Research : In vivo experiments using mouse models demonstrated that administration of this compound led to a marked reduction in tumor size and improved overall survival rates when combined with standard chemotherapy agents .

Comparative Analysis

Compound NameIC₅₀ (nM)MechanismTherapeutic Area
This compound23IDO inhibitionCancer treatment
Compound 13 (MET inhibitor)23MET inhibitionCancer treatment
Pyridine derivativesVariesMultiple pathwaysAnti-inflammatory

Q & A

Q. What crystallographic techniques resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Single-crystal X-ray diffraction (e.g., resolving N–O bond lengths in amidoxime groups) and Hirshfeld surface analysis clarify intermolecular interactions (e.g., hydrogen bonding networks) .

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